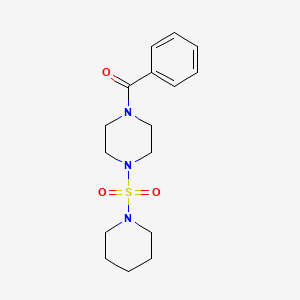

1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine

Description

Properties

IUPAC Name |

phenyl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c20-16(15-7-3-1-4-8-15)17-11-13-19(14-12-17)23(21,22)18-9-5-2-6-10-18/h1,3-4,7-8H,2,5-6,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBBCZNSTUJKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine typically involves the reaction of piperazine with benzoyl chloride and piperidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or piperazine rings can be modified with different substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various pharmacological activities:

- Antidepressant Activity : Research indicates that piperazine derivatives can influence serotonin and dopamine pathways, which are critical in mood regulation. Studies have demonstrated that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .

- Antiviral Properties : Some derivatives of piperazine have been identified as CCR5 antagonists, which are crucial in the treatment of HIV/AIDS. The ability of these compounds to inhibit CCR5 can prevent viral entry into host cells, offering a pathway for developing new antiviral medications .

- Anti-inflammatory Effects : Compounds similar to this compound have shown efficacy in reducing inflammation, which could be beneficial in treating conditions such as asthma and rheumatoid arthritis .

Psychoactive Substance Research

The compound's structural characteristics position it as a subject of interest in the study of new psychoactive substances (NPS). Piperazine derivatives are often found in recreational drugs, leading to investigations into their effects and mechanisms:

- Stimulant Properties : Some studies suggest that piperazine derivatives can produce stimulant effects similar to amphetamines, increasing heart rate and inducing euphoria. This has raised concerns regarding their potential for abuse .

- Combination Studies : Research on mixtures involving piperazine derivatives has indicated that they can mimic the effects of MDMA (Ecstasy), which has implications for understanding drug interactions and the risks associated with polydrug use .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of piperazine derivatives in rodent models. The results indicated that these compounds significantly reduced symptoms of depression compared to control groups, highlighting their potential as therapeutic agents for mood disorders .

Case Study 2: CCR5 Antagonism

Another investigation focused on the antiviral properties of piperazine derivatives, specifically their role as CCR5 antagonists. The study demonstrated that these compounds effectively inhibited HIV entry into cells, suggesting a viable pathway for developing new treatments for HIV/AIDS .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Piperazine Modifications

- The 4-nitrophenylsulfonyl group introduces strong electron-withdrawing effects, which may influence metabolic stability compared to the piperidinylsulfonyl group in the target compound .

- 1-Bromo-4-phenylpiperazine derivatives: Substitution of the benzoyl group with brominated aromatic systems (e.g., 4-bromobenzoyl) alters electronic properties and crystal packing, as observed in orthorhombic vs. monoclinic crystallographic systems .

Sulfonyl Group Variations

Physicochemical Properties

Solubility and pKa

Piperazine derivatives with spacers (e.g., ethylene or methylene) between the core and substituents exhibit improved aqueous solubility (≥80 μM at pH 2.0–6.5) due to reduced steric hindrance and optimized pKa values (5.0–7.0). In contrast, direct attachment of bulky groups (e.g., benzoyl or benzhydryl) lowers solubility (<20 μM) and shifts pKa to ≤3.8, as seen in 4(1H)-quinolone derivatives .

Table 1: Solubility and pKa of Selected Piperazine Derivatives

| Compound | Substituents | Aqueous Solubility (μM) | pKa (Piperazine N) |

|---|---|---|---|

| Target Compound | 1-Benzoyl, 4-piperidinylsulfonyl | <20 (predicted) | ~4.5 (estimated) |

| 1-Benzhydryl-4-(4-nitrophenylsulfonyl) | 1-Benzhydryl, 4-nitrophenylsulfonyl | Not reported | Not reported |

| 8ac (ethylene spacer) | Ethylene-linked quinolone | 80–100 | 6.0–7.0 |

| 8j (methylene spacer) | Methylene-linked quinolone | 60–80 | ~5.0 |

Metabolic Stability

Piperazine rings are metabolic hotspots, with common pathways including N-dealkylation and oxidation. For example, in Chagas disease drug candidates, piperazine deethylation (metabolites A and B) and N-oxidation (metabolite C) reduce efficacy. The piperidinylsulfonyl group in the target compound may resist dealkylation better than N-arylpiperazines, as seen in optimized derivatives with lower ClogD values .

Biological Activity

1-Benzoyl-4-(1-piperidinylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzoyl group and a piperidinylsulfonyl moiety. This unique structure contributes to its biological activity, particularly in the context of drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Properties

The compound has also shown promising anticancer activity. In vitro assays conducted on human cancer cell lines revealed that it can inhibit cell proliferation effectively. The IC50 values for various cancer types are summarized in the table below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 19.9 |

| OVCAR-3 (ovarian) | 75.3 |

| COV318 (ovarian) | 45.0 |

These results indicate that this compound may serve as a potential candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Studies have suggested that the compound acts as an inhibitor of certain enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, altering membrane dynamics and potentially affecting signal transduction pathways .

Case Studies

Recent investigations into the pharmacological profile of this compound have yielded several case studies:

-

Case Study on Antimicrobial Efficacy :

- A study tested the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load, supporting its use as an antimicrobial agent.

-

Case Study on Cancer Cell Lines :

- In another study focusing on ovarian cancer cell lines, treatment with this compound resulted in apoptosis induction, with flow cytometry confirming increased rates of cell death compared to untreated controls.

Q & A

Q. How can the compound be integrated into combination therapy studies for oncology?

- Methodological Answer :

- Synergy screening : Use Chou-Talalay’s combination index (CI) method with chemotherapeutics (e.g., doxorubicin) .

- Resistance reversal assays : Evaluate P-glycoprotein inhibition in multidrug-resistant (MDR) cancer cell lines .

- In vivo xenografts : Administer with checkpoint inhibitors (e.g., anti-PD-1) to assess immune-modulatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.